molecular formula C17H15NO2 B2722913 (2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one CAS No. 1164512-68-8

(2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one

Cat. No.: B2722913
CAS No.: 1164512-68-8
M. Wt: 265.312
InChI Key: PEMFVEMHQGCMCZ-QXMHVHEDSA-N
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Description

The compound (2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one is an organic molecule characterized by its unique structure, which includes a phenylprop-2-en-1-one backbone with an amino group substituted at the third position and an oxo-phenylethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one typically involves the condensation of benzaldehyde with acetophenone in the presence of a base to form chalcone, followed by the reaction with 2-oxo-2-phenylethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-oxo-2-phenylethyl)carbamoyl]benzoate
  • 2-oxo-2-[(1-phenylethyl)amino]ethyl 4-morpholinecarbodithioate
  • 2-aminobenzothiazole

Uniqueness

Compared to similar compounds, (2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one stands out due to its specific structural features and the resulting chemical properties

Properties

IUPAC Name

(Z)-3-(phenacylamino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-16(14-7-3-1-4-8-14)11-12-18-13-17(20)15-9-5-2-6-10-15/h1-12,18H,13H2/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMFVEMHQGCMCZ-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)CN/C=C\C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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